Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO3. It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base, followed by cyclization with an amine to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Oxazole-4-carboxylic acids.
Reduction: Oxazoline derivatives.
Substitution: Various halogenated phenyl oxazole derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate pathways involved in cell signaling, leading to its observed biological effects .
Comparison with Similar Compounds
- Ethyl oxazole-5-carboxylate
- 5-Phenyl-1,3-oxazole-4-carboxylic acid
- 5-Methyl-1,3-oxazole-4-carboxylic acid
- Oxazole-4-carbaldehyde
Comparison: Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore in drug design compared to other oxazole derivatives .
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCYGPJBWGQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372317 | |
Record name | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127919-28-2 | |
Record name | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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